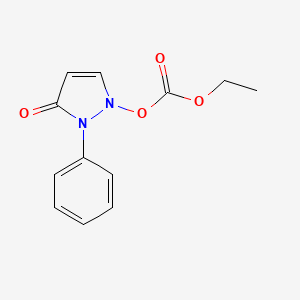

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate

Description

Properties

CAS No. |

71486-50-5 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl (3-oxo-2-phenylpyrazol-1-yl) carbonate |

InChI |

InChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

LGWFCQQARLTHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is generally synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For the 1,2-dihydro-3-oxo-2-phenyl-3H-pyrazole scaffold, the following method is common:

- Starting materials: Phenylhydrazine and β-ketoesters or β-diketones.

- Reaction conditions: Acidic or neutral media, often under reflux.

- Outcome: Formation of 3-oxo-2-phenyl-2,3-dihydropyrazole derivatives.

This step is well-documented in heterocyclic synthesis literature, where the pyrazole ring is formed with high regioselectivity and yield.

Introduction of the Ethyl Carbonate Group

The key step to obtain this compound involves the reaction of the pyrazole nitrogen with ethyl chloroformate or similar carbonate reagents:

- Reagents: Ethyl chloroformate or ethyl carbonate derivatives.

- Solvent: Dry acetonitrile or other aprotic solvents.

- Base: Potassium carbonate or other mild bases to neutralize HCl formed.

- Conditions: Reflux or room temperature stirring until completion (monitored by TLC).

- Workup: Filtration to remove salts, concentration under reduced pressure, and purification by column chromatography.

This method exploits the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate, forming the ethyl carbonate ester linkage at the N-1 position of the pyrazole ring.

Alternative Approaches and Variations

- Some protocols involve the use of 2-bromo-1-phenylethanone derivatives as intermediates, which react with pyrazole derivatives in the presence of potassium carbonate to form substituted pyrazole carbonates.

- The reaction conditions can be optimized by varying solvent polarity, temperature, and base strength to improve yield and purity.

- Catalysts such as aluminum chloride or phosphorus oxychloride are used in related pyrazolone derivatives synthesis but are less common for direct ethyl carbonate formation.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + β-ketoester | Ethanol or AcOH | Reflux (1-3 h) | 70-85 | Acidic or neutral conditions |

| Ethyl carbonate formation | Pyrazole + Ethyl chloroformate + K2CO3 | Dry acetonitrile | Reflux or RT | 65-80 | Base neutralizes HCl, monitored by TLC |

| Alternative alkylation | Pyrazole + 2-bromo-1-phenylethanone + K2CO3 | Dry acetonitrile | Reflux (~1 h) | 60-75 | Followed by column chromatography |

Research Findings and Analysis

- The nucleophilic substitution on the pyrazole nitrogen is efficient under mild conditions, with potassium carbonate serving as an effective base to trap the acid byproduct.

- The choice of solvent significantly affects the reaction rate and yield; dry acetonitrile is preferred for its aprotic nature and ability to dissolve both organic and inorganic reagents.

- Purification by column chromatography using ethyl acetate/petroleum ether mixtures yields high-purity products suitable for crystallization and further characterization.

- Structural confirmation by X-ray crystallography has been reported for related pyrazole carbonate derivatives, confirming the expected connectivity and planar aromatic pyrazole ring system.

- The presence of the ethyl carbonate group imparts unique reactivity and potential for further functionalization, making this compound valuable in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Hydroxyl-substituted pyrazoles.

Substitution: Various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate has garnered attention for its antimicrobial , anti-inflammatory , and potential antitumor activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound's ability to inhibit enzymes such as cyclooxygenases and lipoxygenases positions it as a potential anti-inflammatory agent. Research indicates that it can reduce inflammation markers in vitro and in vivo models.

- Antitumor Activity : Preliminary studies suggest that this compound may interfere with cell proliferation pathways, indicating potential use in cancer therapy.

Materials Science Applications

In materials science, the unique structure of this compound allows for its incorporation into various polymer matrices:

- Polymer Additive : The compound can be utilized as a plasticizer or stabilizer in polymer formulations due to its compatibility with various resins. This enhances the mechanical properties and thermal stability of the resulting materials .

Agricultural Chemistry Applications

The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide:

- Pesticidal Activity : Research indicates that derivatives of pyrazole compounds can act as effective pesticides by targeting specific biochemical pathways in pests. The unique functional groups of this compound may enhance its effectiveness compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various pyrazole derivatives included testing this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial colonies when treated with this compound compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which it could be developed into an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the keto group and the phenyl ring enhances its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Pyrazole Derivatives

- Target Compound vs. Fluorinated Analogs (13–15): The ethyl carbonate group introduces a bulky, electron-withdrawing substituent, contrasting with the fluorinated ethenyl groups in compounds 13–13. Fluorine substituents enhance lipophilicity and metabolic stability, while the hydroxyl group in 13–15 enables strong hydrogen bonding, increasing solubility in polar solvents .

- Target Compound vs. Urea Derivatives (9a–12): Urea groups (e.g., in 9a) exhibit strong hydrogen-bonding capacity, leading to higher melting points and crystalline stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Compound 13 | Compound 9a |

|---|---|---|---|

| Molecular Weight | ~264.26 g/mol (calculated) | 294.29 g/mol (measured) | 296.35 g/mol (measured) |

| Polarity | Moderate (carbonate ester) | High (hydroxyl, fluorine) | Very high (urea) |

| Hydrogen Bonding | Weak acceptor (carbonate) | Strong donor/acceptor | Strong donor/acceptor |

| Predicted Solubility | High in organic solvents | High in polar solvents | Moderate in polar solvents |

- Hydrogen Bonding : Compounds like 13 and 9a form extensive hydrogen-bond networks (supported by crystallographic studies using SHELX/ORTEP ), whereas the target compound’s carbonate group participates only as a weak acceptor, reducing crystalline stability .

- Thermal Stability : Urea derivatives (9a–12) exhibit higher thermal stability due to resonance stabilization, whereas ethyl carbonates are prone to hydrolysis under acidic/basic conditions.

Biological Activity

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate is a heterocyclic compound belonging to the pyrazole class, characterized by its unique structure that includes a carbonyl group and an ethyl carbonate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4, with a molar mass of 248.23 g/mol. Its structure comprises a five-membered ring containing two nitrogen atoms, contributing to its aromatic character and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molar Mass | 248.23 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 333.6 °C |

| pKa | -0.49 |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains such as E. coli and S. aureus. For instance, a study reported that certain pyrazole derivatives demonstrated effective antibacterial activity against these pathogens, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit cyclooxygenases (COXs) and lipoxygenases (LOXs), enzymes involved in the inflammatory response. In experimental models, compounds similar to this compound have shown promising results in reducing inflammation. For example, a study utilizing the carrageenan-induced paw edema model demonstrated that certain pyrazole derivatives achieved over 80% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac .

Antitumor Activity

Emerging research suggests that pyrazole derivatives may possess antitumor properties due to their ability to interfere with cell proliferation pathways. Compounds within this class have been investigated for their effects on various cancer cell lines, showing potential in inhibiting tumor growth. Notably, some studies have highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound can bind to active sites on enzymes such as COXs and LOXs, inhibiting their activity and subsequently reducing inflammation.

- Cell Proliferation Interference : By affecting signaling pathways involved in cell division and survival, this compound can potentially induce apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The most potent derivatives showed inhibition rates comparable to established anti-inflammatory medications .

- Antimicrobial Screening : Research conducted on various substituted pyrazoles revealed that certain compounds exhibited significant antibacterial activity against E. coli and Klebsiella pneumoniae, highlighting the potential for developing new antibiotics from this class of compounds .

Q & A

Q. What strategies address low regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Employ directing groups (e.g., nitro or methoxy) to control electrophilic substitution patterns. For cross-coupling reactions (e.g., Suzuki-Miyaura), screen palladium catalysts (e.g., Pd(OAc)2/XPhos) to enhance selectivity. Monitor regiochemistry via <sup>13</sup>C NMR DEPT experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.